1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one
Description
This compound features a piperidine core substituted with a 1H-pyrazol-1-ylmethyl group at the 4-position and a 2-(4-chlorophenoxy)-2-methylpropan-1-one moiety. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is known for enhancing bioactivity in medicinal chemistry, particularly in antimicrobial, antitumor, and anti-inflammatory agents . The 4-chlorophenoxy group contributes to lipophilicity and may influence receptor binding, while the methylpropan-1-one moiety could improve metabolic stability compared to ester or amide analogs .
Properties
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-1-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClN3O2/c1-19(2,25-17-6-4-16(20)5-7-17)18(24)22-12-8-15(9-13-22)14-23-11-3-10-21-23/h3-7,10-11,15H,8-9,12-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZTVBWTVFVJEFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1CCC(CC1)CN2C=CC=N2)OC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure combining a pyrazole ring, a piperidine moiety, and a chlorophenoxy group. Its molecular formula is with a molecular weight of approximately 319.80 g/mol. The structural characteristics are crucial for its interaction with biological targets.
1. Antiinflammatory Effects
Research indicates that compounds containing the pyrazole and piperidine structures often exhibit anti-inflammatory properties. For instance, studies have shown that derivatives of pyrazole can inhibit the production of pro-inflammatory cytokines in microglial cells, which are implicated in neuroinflammatory conditions such as Parkinson's disease . The compound's ability to modulate inflammatory pathways could make it a candidate for treating neurodegenerative diseases.
2. Neuroprotective Properties
The neuroprotective potential of this compound has been highlighted in various studies. For example, similar pyrazole-based compounds have demonstrated protective effects against oxidative stress and apoptosis in neuronal cells . This suggests that our compound may also confer neuroprotection by mitigating cellular damage in neurodegenerative contexts.
3. Anxiolytic Activity
Preliminary studies on related compounds suggest potential anxiolytic effects, achieved through modulation of the benzodiazepine and nicotinic receptors . This indicates that our target compound might influence anxiety pathways, warranting further investigation into its psychotropic effects.
The biological activity of 1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one likely involves multiple mechanisms:
- Inhibition of NF-kB Pathway : Similar compounds have been shown to inhibit the NF-kB signaling pathway, which is crucial for the expression of various inflammatory mediators .
- Regulation of Nitric Oxide Production : The compound may reduce nitric oxide (NO) levels in activated microglia, thereby decreasing neuroinflammation .
Table 1: Summary of Biological Activities
Case Study: Neuroprotective Effects
In a study investigating the effects of pyrazole derivatives on MPTP-induced neurotoxicity in mice, it was found that treatment with similar compounds significantly improved behavioral outcomes and reduced neuronal loss by inhibiting inflammatory responses . This suggests that our target compound may exhibit comparable neuroprotective effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
A comparative analysis of structurally related compounds highlights key differences in substituents, pharmacological profiles, and physicochemical properties:
Table 1: Structural and Functional Comparison
Key Structural-Activity Insights :
Pyrazole vs.
Chlorophenoxy vs. Dichlorophenyl: The 4-chlorophenoxy group in the target compound likely improves solubility relative to dichlorophenyl substituents (), balancing lipophilicity for better bioavailability .
Methylpropanone vs. Enone: Unlike the α,β-unsaturated ketone in ’s compound, the target’s methylpropanone lacks reactivity toward nucleophiles, reducing off-target covalent interactions .
Piperidine Linkage : The piperidine core in the target compound and analogs () provides a rigid scaffold for spatial alignment of substituents, critical for receptor binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
